molecular formula C20H18N2O3S2 B2803902 (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-6-yl)methanone CAS No. 1706001-48-0

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-6-yl)methanone

Cat. No. B2803902
CAS RN: 1706001-48-0
M. Wt: 398.5
InChI Key: HTEDJAXBKKUREK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including benzo[d][1,3]dioxol-5-yl, 1,4-thiazepan-4-yl, and benzo[d]thiazol-6-yl . It’s worth noting that some compounds with similar structures have shown potent growth inhibition properties against various human cancer cell lines .


Synthesis Analysis

The synthesis of this compound might involve complex organic reactions. Although the exact synthesis process for this specific compound is not available, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling . The crude product is typically purified by column chromatography .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups . The naphthalene ring and 1,2-methylenedioxybenxene ring in similar compounds are not coplanar, indicating a non-planar three-dimensional structure .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A notable application of compounds structurally related to (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-6-yl)methanone involves their synthesis for antimicrobial purposes. For instance, a study by Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, evaluating their antimicrobial and anti-proliferative activities. The compounds exhibited significant biological properties, including better antimicrobial activity compared to standard treatments in certain cases (Mansour et al., 2020).

Anti-Proliferative Properties

The anti-proliferative activity of compounds with similar structural features has been studied, indicating potential applications in cancer research. Wu et al. (2017) reported on the synthesis of benzo[d][1,3]dioxoles-fused 1,4-thiazepines, demonstrating notable antitumor activities. This suggests that compounds like (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-6-yl)methanone could have potential synergistic antitumor properties, which warrants further investigation (Wu et al., 2017).

Novel Synthesis Techniques

Research into novel synthesis techniques for related compounds has been documented, which could inform the production methods for (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-6-yl)methanone. A study by Padwa et al. (1996) explored a tandem Pummerer-Diels-Alder reaction sequence, providing a novel cascade process that could be applicable to the synthesis of complex compounds, including those with benzodioxole and thiazolyl groups (Padwa et al., 1996).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, compounds with similar structures have shown to induce apoptosis and cause cell cycle arrest in cancer cell lines .

Future Directions

The future research directions could involve further exploration of the anticancer activity of this compound and its derivatives. Optimization of the compound to increase its potency against cancer cell lines could also be a potential direction .

properties

IUPAC Name

[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(1,3-benzothiazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-20(14-1-3-15-19(10-14)27-11-21-15)22-6-5-18(26-8-7-22)13-2-4-16-17(9-13)25-12-24-16/h1-4,9-11,18H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEDJAXBKKUREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-6-yl)methanone

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